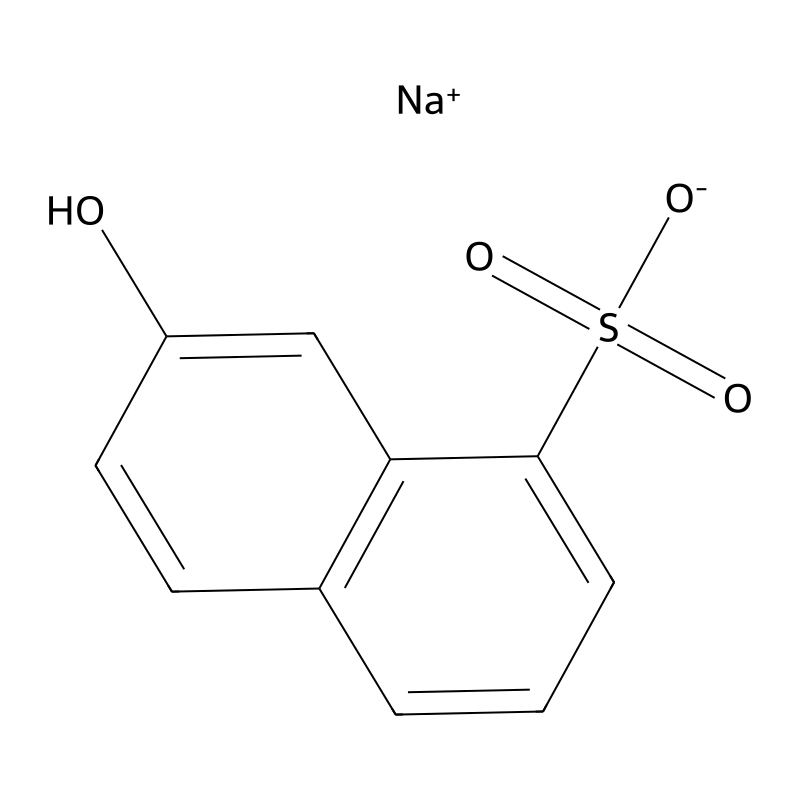Sodium 7-hydroxynaphthalene-1-sulphonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Sodium 7-hydroxynaphthalene-1-sulphonate is an organic compound characterized by its chemical formula . It appears as a pale yellow to pale green solid and is soluble in water and alcohols. This compound is a sodium salt derived from 7-hydroxynaphthalene-1-sulfonic acid, which is known for its applications in various chemical processes and industries, particularly in dye manufacturing and as a reagent in organic synthesis.
- Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives, which are significant in synthetic organic chemistry.
- Reduction: It can be reduced to yield different products based on the reducing agent used, showcasing its versatility as a reactant.
- Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various organic compounds .
Research indicates that sodium 7-hydroxynaphthalene-1-sulphonate exhibits biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential effects on lipid metabolism and its interactions with biological membranes. The compound's ability to modulate biological processes makes it of interest in pharmacological research, although specific therapeutic applications remain under investigation.
The synthesis of sodium 7-hydroxynaphthalene-1-sulphonate typically involves the following steps:
- Starting Materials: The process begins with naphthalene or its derivatives, which undergo sulfonation using sulfuric acid or sulfur trioxide.
- Hydroxylation: The sulfonated naphthalene derivative is then subjected to hydroxylation, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Neutralization: The resulting acid is neutralized with sodium hydroxide to produce the sodium salt form of the compound .
- Purification: The final product is purified through crystallization or chromatography to achieve the desired purity level.
Sodium 7-hydroxynaphthalene-1-sulphonate finds applications in various fields:
- Dye Manufacturing: It serves as an important intermediate in the production of dyes and pigments due to its ability to form stable complexes with metal ions.
- Analytical Chemistry: Used as a reagent for detecting and quantifying other compounds in analytical procedures.
- Biochemical Research: Employed in studies related to enzyme inhibition and metabolic pathways.
Studies on sodium 7-hydroxynaphthalene-1-sulphonate have revealed its interactions with various biological molecules, including proteins and lipids. Its role as an enzyme inhibitor suggests potential applications in drug development aimed at modulating specific biochemical pathways. Further research into its interactions could lead to insights into its mechanism of action and potential therapeutic uses.
Sodium 7-hydroxynaphthalene-1-sulphonate shares structural similarities with several other compounds, including:
Uniqueness
Sodium 7-hydroxynaphthalene-1-sulphonate is unique due to its specific hydroxylation position on the naphthalene ring, which influences its reactivity and biological activity compared to other similar compounds. Its distinct chemical properties make it suitable for specialized applications, particularly in dye production and biochemical research.








